ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate
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Overview
Description
Ethyl 1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxylate is an organic compound belonging to the class of bipyrazole derivatives This compound is characterized by its unique structure, which includes two pyrazole rings connected by a single bond, with various substituents attached to the rings
Scientific Research Applications
Ethyl 1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: The compound and its derivatives have potential therapeutic applications, including as anti-inflammatory, analgesic, or antipyretic agents. Research is ongoing to explore their efficacy and safety in various medical conditions.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Preparation Methods
The synthesis of ethyl 1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxylate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired bipyrazole derivative. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols, forming amides or thioesters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of ethyl 1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating their activities and affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators and providing anti-inflammatory effects.
The molecular targets and pathways involved depend on the specific biological activity being studied. Detailed mechanistic studies are required to elucidate the exact interactions and effects of the compound at the molecular level.
Comparison with Similar Compounds
Ethyl 1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxylate can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds also contain heterocyclic rings and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Pyrazoline-Based Thiazole Derivatives: These compounds have similar structural features and are used in the synthesis of pharmaceuticals and agrochemicals.
Pyridazin-3(2H)-ones: These compounds contain nitrogen heterocycles and are known for their antimicrobial and antifungal activities.
The uniqueness of ethyl 1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carboxylate lies in its specific substitution pattern and the presence of the bipyrazole core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-5-17-9(4)12(8(3)16-17)10-7-11(15-14-10)13(18)19-6-2/h7H,5-6H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIRNVJFUPRYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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